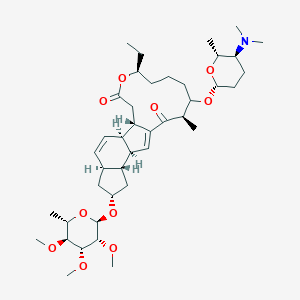

Spinosyn A

描述

Spinosyn A is a naturally occurring compound produced by the bacterium Saccharopolyspora spinosa. It is a member of the spinosyn family, which are macrolide antibiotics with potent insecticidal properties. This compound, along with its isomer Spinosyn D, is a key component of the insecticide Spinosad. These compounds are known for their unique chemical structure and their effectiveness in controlling a wide range of insect pests while being relatively non-toxic to mammals and other non-target organisms .

准备方法

合成路线和反应条件: 阿维菌素A主要通过Saccharopolyspora spinosa发酵生产。发酵过程包括在受控条件下在富含营养的培养基中培养细菌。可以通过基因操作和发酵参数优化来提高产量。 例如,基因组洗牌和抗生素耐药性筛选已被用于开发高产Saccharopolyspora spinosa菌株 .

工业生产方法: 阿维菌素A的工业生产涉及大规模发酵,然后进行提取和纯化。发酵液通常进行溶剂提取以分离阿维菌素化合物。然后使用色谱技术对粗提物进行纯化,以获得纯阿维菌素A。 该工艺旨在最大限度地提高产量并确保最终产品的纯度 .

化学反应分析

反应类型: 阿维菌素A经历各种化学反应,包括氧化、还原和取代反应。一个值得注意的反应是狄尔斯-阿尔德反应,该反应由Saccharopolyspora spinosa中的酶催化。 该反应是阿维菌素A生物合成的关键步骤 .

常用试剂和条件: 用于阿维菌素A化学修饰的常用试剂包括氧化剂、还原剂和亲核试剂。反应条件通常涉及受控温度和pH值,以确保所需的化学转化。 例如,氧化反应可以在酸性或碱性条件下使用高锰酸钾或过氧化氢等试剂进行 .

形成的主要产物: 阿维菌素A化学反应形成的主要产物包括具有修饰官能团的各种衍生物。 这些衍生物可以表现出不同的生物活性,并且经常被研究用于其作为杀虫剂或药物的潜在用途 .

科学研究应用

Agricultural Applications

Insecticidal Properties

Spinosyn A exhibits potent insecticidal activity against various insect pests, particularly those belonging to the orders Lepidoptera and Diptera. Its mode of action involves binding to nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in susceptible insects. The following table summarizes key findings on the effectiveness of this compound against different pest species:

| Pest Species | Insect Order | Application Method | Efficacy (LC50) |

|---|---|---|---|

| Helicoverpa zea | Lepidoptera | Foliar spray | 54 ng/mL |

| Drosophila melanogaster | Diptera | Oral ingestion | 20 ng/mL |

| Aphis gossypii | Hemiptera | Soil drench | 15 ng/mL |

These data indicate that this compound is effective at low concentrations, making it an attractive option for integrated pest management (IPM) strategies in agriculture .

Environmental Impact

The spinosyns are noted for their relatively low toxicity to non-target organisms, including beneficial insects like bees and natural predators. This characteristic is crucial in sustainable agriculture, where minimizing ecological disruption is paramount. Studies have shown that this compound has a lower environmental impact compared to traditional synthetic insecticides, reducing the risk of pesticide resistance development in pest populations .

Veterinary Applications

This compound has been investigated for its potential in controlling ectoparasites in livestock and companion animals. Its strong anti-parasitic activity has led to several commercial products being developed:

- Extinosad : Registered for use in Australia and New Zealand to control blowfly strike, lice, and maggots on sheep.

- Elector PSP : Approved in the United States for controlling hornflies and lice on cattle.

These products leverage the efficacy of this compound to enhance animal health while minimizing chemical residues in food products .

Case Study 1: Efficacy Against Lepidopteran Pests

A field trial conducted on cotton crops demonstrated that this compound significantly reduced populations of Helicoverpa zea. The study reported a 90% reduction in pest numbers within two weeks of application, showcasing its rapid action and effectiveness as a foliar insecticide .

Case Study 2: Veterinary Use in Sheep

In a controlled trial with sheep, Extinosad was applied to evaluate its effectiveness against blowfly strike. Results indicated a significant decrease in strike incidence compared to untreated controls, affirming its role as an effective treatment option for ectoparasite management .

作用机制

阿维菌素A通过靶向昆虫神经系统中的烟碱乙酰胆碱受体来发挥其杀虫作用。它与这些受体上的特定位点结合,导致受体持续激活并最终使昆虫瘫痪。 这种作用机制不同于其他杀虫剂,使阿维菌素A对已对其他化合物产生抗性的昆虫种群有效 .

相似化合物的比较

类似化合物: 与阿维菌素A类似的化合物包括阿维菌素D、阿维菌素E和阿维菌素F。 这些化合物具有类似的大环内酯结构,但在甲基化程度和其他官能团修饰方面有所不同 .

阿维菌素A的独特性: 阿维菌素A的独特性在于其高杀虫效力及其对非目标生物的毒性相对较低。其独特的

生物活性

Spinosyn A, a natural insecticide derived from the fermentation of the soil bacterium Saccharopolyspora spinosa, exhibits significant biological activity primarily against various insect pests. Its efficacy stems from its unique mode of action, which involves interactions with the insect nervous system, particularly through nicotinic acetylcholine receptors (nAChRs). This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound acts as an insect neurotoxin by binding to nAChRs, leading to overstimulation of the nervous system. It has been shown to interact with both the α6 and α4 subunits of these receptors, causing symptoms such as tremors, paralysis, and eventually death in susceptible insect species. Additionally, there is evidence suggesting that this compound can also bind to certain GABA receptors in insects, although its primary action is through nAChRs .

Efficacy Against Insect Pests

This compound demonstrates broad-spectrum insecticidal activity against various orders of insects, including Lepidoptera (moths and butterflies) and Diptera (flies). Its effectiveness is comparable to conventional synthetic insecticides like pyrethroids. The following table summarizes the comparative efficacy of this compound against selected pest species:

| Pest Species | LC50 (µg/cm²) | Reference |

|---|---|---|

| Spodoptera exigua | 0.25 | |

| Helicoverpa zea | 0.5 | |

| Aedes aegypti | 1.0 | |

| Culex pipiens | 0.8 |

Case Study 1: Efficacy in Agricultural Settings

In a field trial conducted in Australia, this compound was applied to control blowfly strike in sheep. The results indicated a significant reduction in fly populations within two weeks post-application, showcasing its effectiveness in veterinary applications .

Case Study 2: Resistance Management

Research has indicated that while some pests have developed resistance to various insecticides, this compound remains effective against resistant strains of Spodoptera exigua. This resilience is attributed to its distinct mode of action compared to other classes of insecticides .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research involving quantitative structure-activity relationship (QSAR) models has suggested that alterations to specific moieties within the spinosyn structure can enhance insecticidal potency. For instance, modifications to the 2',3',4'-tri-O-methylrhamnosyl group have shown promising increases in activity against lepidopteran pests .

Safety and Environmental Impact

This compound is regarded as a low-risk pesticide due to its selective toxicity towards insects and minimal impact on non-target organisms, including beneficial insects and mammals. Studies have demonstrated that it degrades rapidly in the environment, reducing potential long-term ecological effects .

属性

IUPAC Name |

(1S,2R,5S,7R,9R,10S,14R,15S,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34+,36+,38+,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJQTHAZUNRMPR-UYQKXTDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037598 | |

| Record name | Spinosyn A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] | |

| Record name | Spinosyn A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Water = 89.4 ppm (Spinosyn A) and 0.495 ppm (Spinosyn D); acetone - 16.8 g/ml (Spinosyn A) and 1.01 g/ml (Spinosyn D); methanol - 19.0 g/ml (Spinosyn A) and 0.252 g/ml (Spinosyn D) | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

The electrophilic addition of reagents to the 5,6-double bond in spinosyn A & spinosyn D systems occurred with high pi-diastereofacial selectivity. Addition occurred preferentially from the beta face of the molecule with selectivities ranging from 5:1 to better than 30:1. Various NMR properties were investigated in order to distinguish the beta & alpha isomers with the help of theoretical models of the products. These NMR properties include a (13)C gamma effect to C-11 & vicinal coupling between H-4 & H-5. To help rationalize the selectivity, computational studies on the transition states for epoxidation were calculated using density functional theory. The results indicate that beta epoxidation is favored & that the geometries of the transition structures are consistent with torsional steering being the source of the selectivity. | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.0X10-11 kPA at 25 C (Spinosyn A) | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The spinosyns, a novel family of insecticidal macrocyclic lactones, are active on a wide variety of insect pests, especially lepidopterans & dipterans...& possess a mode of action that appears unique, with studies to date suggesting that both nicotinic & gamma-aminobutryic acid receptor functions are altered in a novel manner. Compared to pyrethroids such as cypermethrin, spinosyn A is slow to penetrate into insect larvae such as tobacco budworm larvae (Heliothis virescens); however, once inside the insect, spinosyn A is not readily metabolized... | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light grey to white crystals | |

CAS No. |

131929-60-7 | |

| Record name | Spinosyn A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131929-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spinosad factor A [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131929607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinosyn A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | spinosyn A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPINOSAD FACTOR A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OY0L59V61N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

84 C to 99.5 C | |

| Record name | SPINOSYN-A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7006 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。